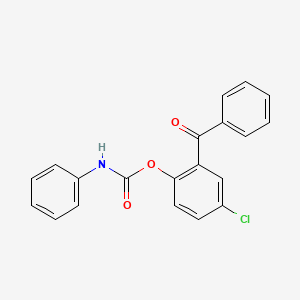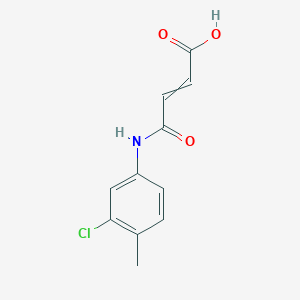
Diphenyl azodicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl azodicarboxylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of two phenyl groups attached to an azodicarboxylate moiety. This compound is known for its vibrant color and is widely used in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl azodicarboxylate can be synthesized through several methods. One common method involves the reaction of hydrazine with phthalic anhydride to form the corresponding hydrazide, which is then oxidized to produce this compound. The reaction conditions typically involve the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Diphenyl azodicarboxylate has a wide range of applications in scientific research:
Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of diphenyl azodicarboxylate involves its ability to act as an electron acceptor in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the interaction with nucleophilic centers in organic molecules, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl azodicarboxylate: Similar in structure but with ethyl groups instead of phenyl groups.
Diisopropyl azodicarboxylate: Contains isopropyl groups and is used in similar reactions.
Dimethyl azodicarboxylate: Features methyl groups and is often used in smaller-scale reactions.
Uniqueness
Diphenyl azodicarboxylate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its alkyl-substituted counterparts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
2449-14-1 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
phenyl (NE)-N-phenoxycarbonyliminocarbamate |
InChI |
InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H/b16-15+ |
InChI-Schlüssel |
WDZOPGZTGVJDMZ-FOCLMDBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


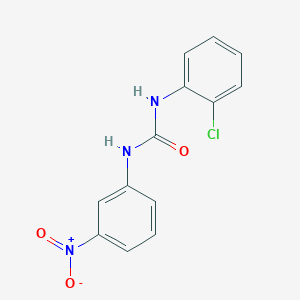
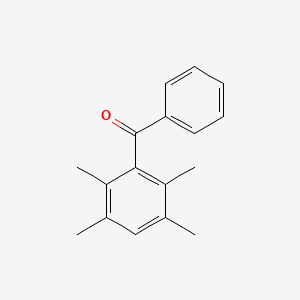
![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)
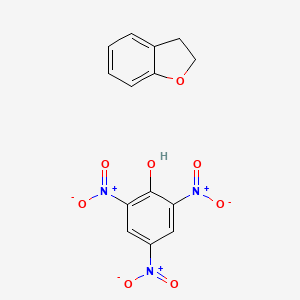
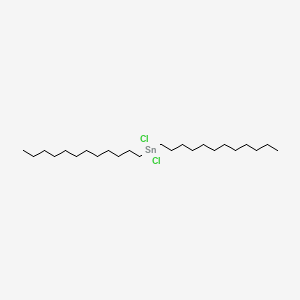


![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)



